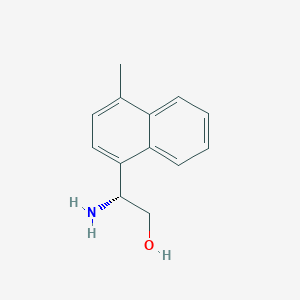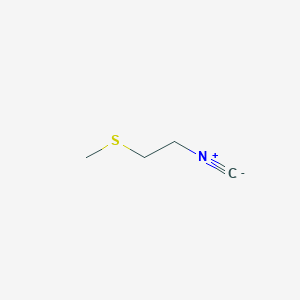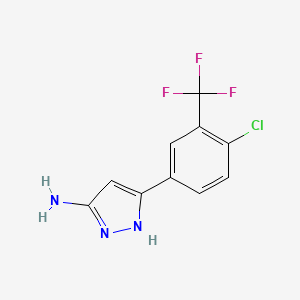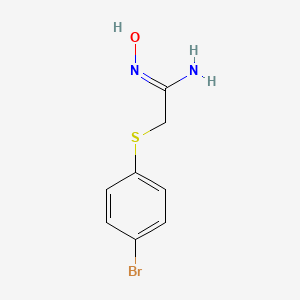
2-((4-Bromophenyl)thio)-N-hydroxyacetimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-BROMOPHENYL)SULFANYL]-N’-HYDROXYETHANIMIDAMIDE is a chemical compound with the molecular formula C8H9BrN2OS It is known for its unique structure, which includes a bromophenyl group attached to a sulfanyl group, and an ethanimidamide moiety with a hydroxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-BROMOPHENYL)SULFANYL]-N’-HYDROXYETHANIMIDAMIDE typically involves the reaction of 4-bromothiophenol with ethyl chloroformate to form an intermediate, which is then reacted with hydroxylamine to yield the final product. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominated intermediates and final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(4-BROMOPHENYL)SULFANYL]-N’-HYDROXYETHANIMIDAMIDE can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidamide moiety can be reduced to form corresponding amines.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[(4-BROMOPHENYL)SULFANYL]-N’-HYDROXYETHANIMIDAMIDE has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-[(4-BROMOPHENYL)SULFANYL]-N’-HYDROXYETHANIMIDAMIDE involves its interaction with specific molecular targets. The bromophenyl group can interact with various enzymes and receptors, while the sulfanyl and imidamide moieties can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Bromophenylsulfanyl)pyruvate: A compound with a similar bromophenylsulfanyl group but different functional groups.
Thiazoles: Compounds with a sulfur and nitrogen-containing ring structure, which exhibit diverse biological activities.
Uniqueness
2-[(4-BROMOPHENYL)SULFANYL]-N’-HYDROXYETHANIMIDAMIDE is unique due to its combination of a bromophenyl group, a sulfanyl group, and an imidamide moiety. This unique structure imparts specific chemical reactivity and potential biological activities that are distinct from other similar compounds.
Eigenschaften
Molekularformel |
C8H9BrN2OS |
|---|---|
Molekulargewicht |
261.14 g/mol |
IUPAC-Name |
2-(4-bromophenyl)sulfanyl-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C8H9BrN2OS/c9-6-1-3-7(4-2-6)13-5-8(10)11-12/h1-4,12H,5H2,(H2,10,11) |
InChI-Schlüssel |
JPKBJWCEMMZOGR-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC(=CC=C1SC/C(=N/O)/N)Br |
Kanonische SMILES |
C1=CC(=CC=C1SCC(=NO)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


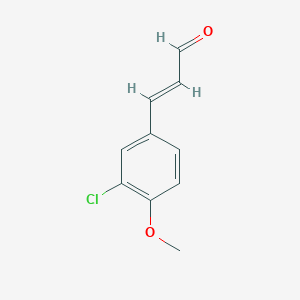
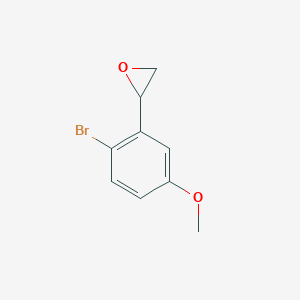
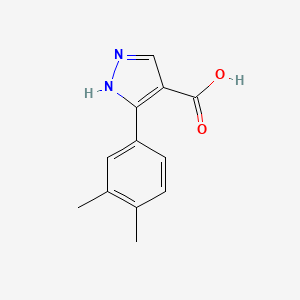

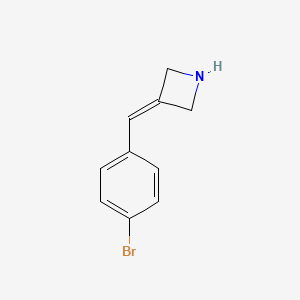
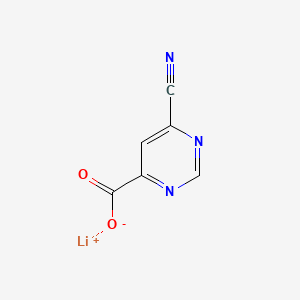

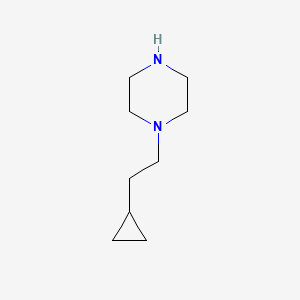
![tert-butyl3-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-2-yl}azetidine-1-carboxylate](/img/structure/B13606137.png)

